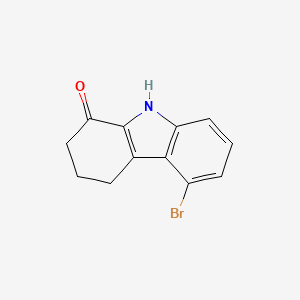

5-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

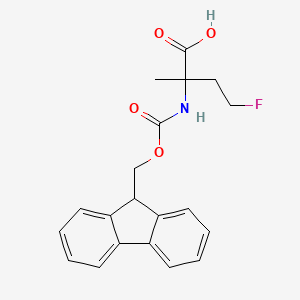

5-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one is a chemical compound with the CAS Number: 1100345-72-9 . It has a molecular weight of 264.12 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 5-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one is 1S/C12H10BrNO/c13-8-4-2-5-9-11(8)7-3-1-6-10(15)12(7)14-9/h2,4-5,14H,1,3,6H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

5-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Antitumor Activity

5-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one has been utilized in the synthesis of heteroannulated carbazoles like isoxazolo-, pyrido-, and pyrimido carbazoles through Claisen-Schmidt condensation and subsequent reactions. These compounds, specifically a novel pyrimido carbazole, exhibited significant in vitro antitumor activity, displaying selective growth inhibition, particularly on MCF-7 cell line compared to A-549 cell line. The antitumor potential of these compounds highlights their importance in the development of new therapeutic agents against cancer cell proliferation (Murali et al., 2017).

Organic Electronics

In the field of organic electronics, derivatives of 5-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one have been explored for their electroluminescent properties. Specifically, derivatives synthesized for use in OLED (Organic Light Emitting Diode) devices have shown promising results, with materials achieving notable brightness and efficiency. This research paves the way for the development of new organic semiconducting materials for use in electronic displays and lighting (Salunke et al., 2016).

Material Science and Luminescence

The compound has also been investigated in material science, particularly in the synthesis of biphenyl carbazole derivatives. These derivatives have been analyzed for their crystal structures, luminescence, and thermal properties, revealing high thermal stability and potential applications in optoelectronic devices due to their luminescent properties (Tang et al., 2021).

Antibacterial Activity

Moreover, research into the antibacterial evaluation of dibromo and N-bromoacetyl derivatives of carbazole, including the synthesis of compounds derived from 5-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one, demonstrated excellent antibacterial activity. This suggests the potential for developing new antibacterial agents based on carbazole derivatives (Selvam et al., 2019).

Safety And Hazards

The safety data sheet (SDS) for 5-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one was not available in the search results. Therefore, it’s recommended to handle this compound with the same precautions as other chemical substances. This includes avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Eigenschaften

IUPAC Name |

5-bromo-2,3,4,9-tetrahydrocarbazol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-8-4-2-5-9-11(8)7-3-1-6-10(15)12(7)14-9/h2,4-5,14H,1,3,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJQYEHKRGAGSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)NC3=C2C(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2681493.png)

![1,3-bis(4-fluorophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2681494.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)oxalamide](/img/structure/B2681496.png)

![1-(2,3-dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2681504.png)

![ethyl 2-(2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate](/img/structure/B2681506.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-fluoro-4-nitrobenzamide](/img/structure/B2681509.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2681514.png)